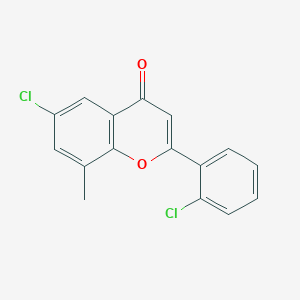
4-Methyl-3-phenylquinoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-phenylquinoline-2(1H)-thione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of a thione group in this compound adds to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenylquinoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-3-phenylquinoline with sulfur sources such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) in an inert solvent like toluene or xylene. The reaction is usually carried out under reflux conditions to ensure complete conversion to the thione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-phenylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thione group can yield the corresponding thiol or hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol and hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-phenylquinoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the quinoline ring can intercalate with DNA, affecting its replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylquinoline-2(1H)-thione
- 3-Phenylquinoline-2(1H)-thione
- 4-Methyl-3-phenylquinoline
Uniqueness
4-Methyl-3-phenylquinoline-2(1H)-thione is unique due to the presence of both the methyl and phenyl groups on the quinoline ring, as well as the thione group. This combination of substituents imparts distinct chemical properties and reactivity compared to other quinoline derivatives. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable target for research and development.
Eigenschaften
CAS-Nummer |
89080-85-3 |
|---|---|
Molekularformel |
C16H13NS |
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
4-methyl-3-phenyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C16H13NS/c1-11-13-9-5-6-10-14(13)17-16(18)15(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
RWSUWKVNULWQKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=S)NC2=CC=CC=C12)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14141178.png)
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
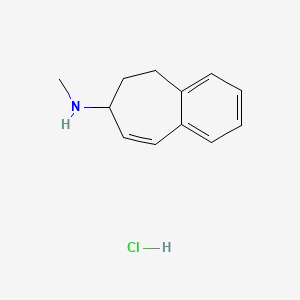
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)
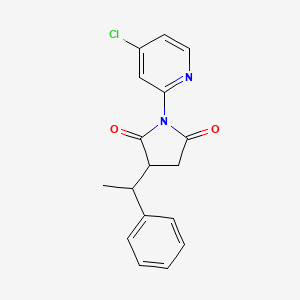
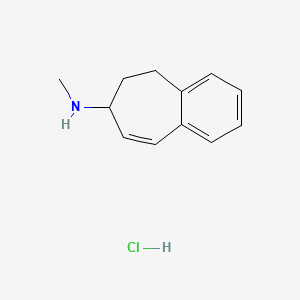
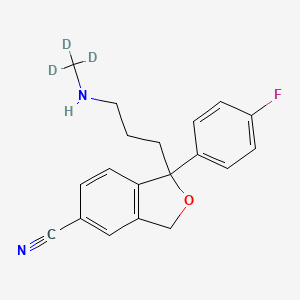
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
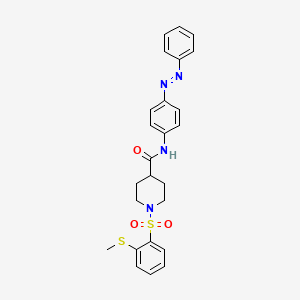
![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
